

# Technical Monograph: 2-Bromo-N-hydroxybenzamide

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## Compound of Interest

Compound Name:	2-Bromo-N-hydroxybenzimidamide
CAS No.:	132475-60-6
Cat. No.:	B154591

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## Part 1: Nomenclature and Chemical Identity

### IUPAC Designation and Analysis

The systematic name 2-bromo-N-hydroxybenzamide describes a specific hydroxamic acid derivative.<sup>[1]</sup> In medicinal chemistry, precise nomenclature is critical to distinguish this compound from its constitutional isomers (e.g., salicylamide derivatives).

- Parent Structure: Benzamide (ngcontent-ng-c1989010908="" \_ngghost-ng-c3017681703="" class="inline ng-star-inserted"> ).
- Principal Group: The amide nitrogen is substituted with a hydroxyl group ( ), classifying it as a hydroxamic acid (IUPAC Rule P-66.1).
- Substituent: A bromine atom at the ortho (2-) position of the benzene ring.

Alternative Systematic Names:

- 2-Bromobenzenecarbohydroxamic acid (Preferred IUPAC name for the acid form).<sup>[1][2]</sup>
- N-hydroxy-2-bromobenzamide.<sup>[1][2]</sup>

## Chemical Identifiers:

- CAS Registry Number: 2593-27-3[2]
- Molecular Formula: `ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">`

[\[2\]](#)[\[3\]](#)

- Molecular Weight: 216.03 g/mol [\[1\]](#)[\[2\]](#)
- SMILES: C1=CC=C(C(=C1)C(=O)NO)Br[\[2\]](#)[\[3\]](#)

## Structural Distinction

It is imperative to distinguish 2-bromo-N-hydroxybenzamide from N-(2-bromophenyl)-2-hydroxybenzamide.[\[1\]](#) The latter is a salicylanilide (used in anthelmintics), whereas the former is a zinc-binding hydroxamic acid used in epigenetic and urease inhibitor research.

Feature	2-bromo-N-hydroxybenzamide	N-(2-bromophenyl)-2-hydroxybenzamide
Core Functionality	Hydroxamic Acid ( )	Amide ( )
Hydroxyl Location	On the Nitrogen atom	On the Benzene ring (Ortho to C=O)
Primary Activity	Zinc Chelation (HDAC/Urease)	Uncoupling oxidative phosphorylation

## Part 2: Chemical Synthesis Protocol

The synthesis of 2-bromo-N-hydroxybenzamide is most efficiently achieved via the acylation of hydroxylamine. Due to the nucleophilicity of both the nitrogen and oxygen atoms in hydroxylamine, strict pH control is required to favor N-acylation over O-acylation.

## Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution.[1] The 2-bromobenzoyl chloride intermediate reacts with hydroxylamine hydrochloride in the presence of a base (typically Potassium Carbonate or Triethylamine) to neutralize the HCl byproduct.

## Experimental Protocol (Standardized)

Reagents:

- 2-Bromobenzoic acid (Precursor)[1]
- Thionyl Chloride (ngcontent-ng-c1989010908="" \_ngghost-ng-c3017681703="" class="inline ng-star-inserted">  
) or Oxalyl Chloride
- Hydroxylamine Hydrochloride (ngcontent-ng-c1989010908="" \_ngghost-ng-c3017681703="" class="inline ng-star-inserted">  
)
- Potassium Carbonate (ngcontent-ng-c1989010908="" \_ngghost-ng-c3017681703="" class="inline ng-star-inserted">  
)
- Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Water.[1]

Step-by-Step Methodology:

- Activation (Acid Chloride Formation):
  - Dissolve 2-bromobenzoic acid (10 mmol) in anhydrous DCM.
  - Add catalytic DMF (2 drops) followed by slow addition of oxalyl chloride (12 mmol) at 0°C.
  - Stir at room temperature for 2 hours until gas evolution ceases.
  - Concentrate in vacuo to yield crude 2-bromobenzoyl chloride.[1]

- Coupling (Hydroxaminolysis):
  - Prepare a solution of (15 mmol) in water (5 mL) at 0°C.
  - Add (30 mmol) dissolved in water (10 mL) to the hydroxylamine solution. Note: Exothermic.
  - Dissolve the crude acid chloride in THF (10 mL) and add dropwise to the buffered hydroxylamine solution while maintaining temperature < 5°C.
  - Rationale: Low temperature prevents the Lossen rearrangement and over-acylation.[1]
- Isolation and Purification:
  - Stir for 1 hour. Acidify the mixture to pH 3 with 1N HCl.
  - Extract with Ethyl Acetate (3 x 20 mL).[1]
  - Wash combined organics with brine, dry over , and concentrate.
  - Recrystallization: Purify using Ethyl Acetate/Hexane to yield white crystalline solid.[1]

## Synthesis Workflow Diagram



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Figure 1: Synthetic pathway for the conversion of 2-bromobenzoic acid to its hydroxamic acid derivative via an acid chloride intermediate.[4]

## Part 3: Physicochemical Properties & Stability

### The "Ortho-Effect" and Conformation

The 2-bromo substituent exerts a significant steric influence (the "Ortho-Effect").

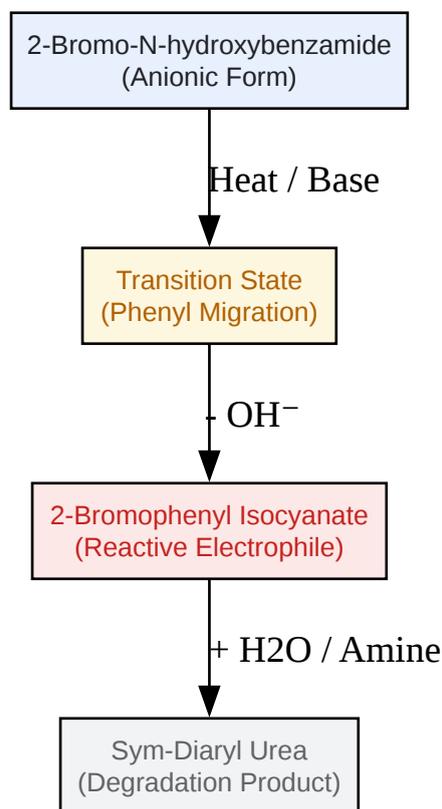
- **Planarity:** The bulky bromine atom forces the amide carbonyl group to twist out of the plane of the benzene ring. This deconjugation can increase the reactivity of the carbonyl carbon toward nucleophiles but may also stabilize the cis (Z) conformation required for metal chelation.
- **Acidity (pKa):** The pKa of the hydroxamic acid proton is typically ~8.5–9.<sup>[1]</sup>0. The electron-withdrawing inductive effect (-I) of the bromine atom slightly increases acidity compared to unsubstituted benzohydroxamic acid.<sup>[1]</sup>

### Stability: The Lossen Rearrangement

A critical stability concern for 2-bromo-N-hydroxybenzamide is the Lossen Rearrangement.<sup>[1]</sup>

Under thermal or basic conditions (especially if O-acylated), the compound can rearrange to form an isocyanate.<sup>[4]</sup><sup>[5]</sup>

- **Mechanism:** Deprotonation of the N-H leads to an anionic intermediate.<sup>[1]</sup><sup>[4]</sup><sup>[5]</sup> The 2-bromophenyl group migrates to the nitrogen, expelling the hydroxyl group (if activated) to form 2-bromophenyl isocyanate.
- **Safety Note:** This rearrangement is often exothermic and generates reactive isocyanates.<sup>[1]</sup>



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Figure 2: The Lossen Rearrangement pathway.[1] Researchers must avoid high temperatures (>100°C) during synthesis to prevent conversion to the isocyanate.

## Part 4: Pharmacological Relevance

### Zinc Binding Group (ZBG)

The primary pharmacological utility of 2-bromo-N-hydroxybenzamide lies in its ability to chelate Zinc (ngcontent-ng-c1989010908="" \_ngghost-ng-c3017681703="" class="inline ng-star-inserted">

) ions in metalloenzymes. It acts as a bidentate ligand, coordinating via the carbonyl oxygen and the hydroxyl oxygen.

- Histone Deacetylase (HDAC) Inhibition:
  - Hydroxamic acids are the "classic" ZBG for HDAC inhibitors (e.g., Vorinostat/SAHA).

- The 2-bromo derivative serves as a fragment probe.[1] While the bromine adds lipophilicity (improving cell permeability), its steric bulk can clash with the narrow "tube" of the HDAC active site, potentially altering isoform selectivity compared to unsubstituted analogs.
- Urease Inhibition:
  - Hydroxamic acids inhibit *Helicobacter pylori* urease by chelating the nickel ions in the active site.[1]
  - 2-substituted benzohydroxamic acids have shown potency in the micromolar range (ngcontent-ng-c1989010908="" \_nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) [1].

## Structure-Activity Relationship (SAR) Data

Parameter	Value / Description	Impact
LogP	~1.7 (Predicted)	Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors	2 (NH, OH)	Essential for active site recognition.[1]
Chelation Mode	Bidentate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> )	Forms stable 5-membered ring with or .
Steric Bulk	2-Bromo (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> )	Restricts rotation; may improve selectivity by excluding smaller pockets.

## References

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- To cite this document: BenchChem. [Technical Monograph: 2-Bromo-N-hydroxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154591#iupac-name-for-2-bromo-n-hydroxybenzamide>]

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